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Cat. No.: B1498943 Get Quote

To the Researcher: This guide provides a comprehensive overview of the biological target for a

class of inhibitors related to the enzyme Sterol 14α-demethylase (CYP51). Extensive searches

for the specific inhibitor "CYP51-IN-13" have not yielded any publicly available information

regarding its chemical structure, biological activity, or associated experimental data. Therefore,

this document will focus on the well-characterized biological target, CYP51, and the general

principles of its inhibition, utilizing data from known CYP51 inhibitors as illustrative examples.

This guide can serve as a foundational resource for the characterization of "CYP51-IN-13,"

should information become available.

Executive Summary
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP), is a critical

enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in

mammals.[1] Its inhibition disrupts membrane integrity and function, leading to cell growth

arrest and death, making it a prime target for the development of antifungal and antiparasitic

drugs.[1] This guide explores the molecular and cellular biology of CYP51, the mechanisms of

its inhibition, and the experimental methodologies used to characterize interactions between

inhibitors and the enzyme.
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CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-

methyl group from sterol precursors, a pivotal step in the sterol biosynthesis pathway.[1] This

enzyme is highly conserved across different biological kingdoms; however, sufficient structural

differences exist between orthologs (e.g., fungal vs. human) to enable the development of

selective inhibitors.[1]

Function and Physiological Role:

In fungi, CYP51 is essential for the synthesis of ergosterol, a primary component of the fungal

cell membrane that regulates its fluidity and permeability.[2][3] Inhibition of fungal CYP51 leads

to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors,

which ultimately disrupts membrane function and inhibits fungal growth.[4] In humans, the

CYP51 ortholog is involved in the biosynthesis of cholesterol, a crucial component of

mammalian cell membranes and a precursor for steroid hormones.[3]

The sterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to various

sterols. CYP51 acts on lanosterol or other sterol precursors after the formation of the initial

sterol ring structure.
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Simplified sterol biosynthesis pathway showing the role of CYP51 and its inhibition.
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Quantitative Data for Known CYP51 Inhibitors
The following table summarizes key quantitative data for several well-characterized CYP51

inhibitors. This data is typically generated through the experimental protocols detailed in the

subsequent section.

Compound
Target
Organism/Enz
yme

IC50 (µM) Kd (µM)
Selectivity
(over Human
CYP51)

Fluconazole
Candida albicans

CYP51
0.31 47 ~0.2-0.5x

Itraconazole
Candida albicans

CYP51
- 10-26 ~30,500x

Ketoconazole
Candida albicans

CYP51
- 10-26 -

Voriconazole
Candida albicans

CYP51
- - ~2,300x

Posaconazole
Trypanosoma

cruzi CYP51
0.048 - -

VNI
Trypanosoma

cruzi CYP51
- <0.1 High

Note: Data is compiled from multiple sources and assay conditions may vary.[5][6][7][8]

Experimental Protocols
The characterization of CYP51 inhibitors typically involves a series of in vitro and cell-based

assays.

1. Recombinant CYP51 Expression and Purification

Objective: To produce purified CYP51 enzyme for use in in vitro assays.

Protocol:
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The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E.

coli expression vector, often with an N-terminal His-tag to facilitate purification.[1]

The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Bacterial cultures are grown to a specific optical density, and protein expression is induced

(e.g., with IPTG).[4]

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by

sonication).

The membrane fraction containing CYP51 is solubilized using a detergent.[1]

The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity

chromatography.[1]

The purified CYP51 is eluted from the column using a buffer containing imidazole.[1]

The purity and concentration of the enzyme are determined by SDS-PAGE and

spectroscopy.[1]
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General workflow for the expression and purification of recombinant CYP51.

2. CYP51 Activity Assay (Reconstitution Assay)

Objective: To measure the enzymatic activity of CYP51 and determine the half-maximal

inhibitory concentration (IC50) of an inhibitor.

Protocol:
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A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome

P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and a

sterol substrate (e.g., lanosterol).[5]

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at varying

concentrations.[1]

The reaction is initiated by the addition of NADPH.[2]

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

The reaction is stopped, and the sterols are extracted.

The substrate and the 14α-demethylated product are separated and quantified using

methods such as high-performance liquid chromatography (HPLC) or gas

chromatography-mass spectrometry (GC-MS).

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50

value is determined by fitting the data to a dose-response curve.

3. Ligand Binding Assays (Spectral Titration)

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to

CYP51.

Protocol:

Purified CYP51 in a suitable buffer is placed in a cuvette.[1]

The inhibitor is incrementally added to the cuvette.[1]

The UV-visible spectrum of the CYP51-inhibitor complex is recorded after each addition.

The binding of azole inhibitors to the heme iron of CYP51 induces a characteristic "Type

II" spectral shift, with a peak appearing around 425-430 nm.[4][9]

The change in absorbance at the peak of the difference spectrum is plotted against the

inhibitor concentration.
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The Kd value is calculated by fitting the data to a suitable binding isotherm equation (e.g.,

the Morrison equation for tight-binding inhibitors).[5]

4. In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a

fungal strain.

Protocol:

A standardized fungal inoculum is prepared.[1]

The inhibitor is serially diluted in a 96-well microtiter plate containing a fungal growth

medium.[2]

The fungal inoculum is added to each well.[2]

The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for

Candida species).[2]

Fungal growth is assessed visually or by measuring the optical density.

The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth

of the fungus.[2]

Mechanism of Action of CYP51 Inhibitors
The primary mechanism of action for most CYP51 inhibitors, particularly the widely used azole

antifungals, involves the coordination of a nitrogen atom in the inhibitor's heterocyclic ring to

the heme iron atom in the active site of CYP51.[4] This binding prevents the substrate from

accessing the active site and blocks the demethylation reaction. The consequence is a halt in

the production of essential sterols and an accumulation of toxic metabolic intermediates,

leading to the disruption of the cell membrane's structural and functional integrity.
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Logical flow diagram illustrating the mechanism of action of CYP51 inhibitors.

Conclusion
CYP51 remains a highly validated and compelling target for the development of new antifungal

and antiparasitic agents. A thorough understanding of its structure, function, and the

mechanisms of its inhibition, combined with robust experimental methodologies, is essential for

the discovery and optimization of novel therapeutic compounds. While specific data for CYP51-
IN-13 is not publicly available, the information and protocols presented in this guide provide a

comprehensive framework for its potential characterization and for the broader field of CYP51

inhibitor research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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